4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE
Description
4-Benzo[d]1,3-dioxolen-5-yl-1-(2-pyridylmethyl)-1,2,3-triazole-5-carbonitrile is a heterocyclic compound featuring a triazole core substituted with a benzo[d]1,3-dioxole moiety, a pyridylmethyl group, and a carbonitrile functional group. The benzo[d]1,3-dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, contributing to lipophilicity and metabolic stability .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c17-8-13-16(11-4-5-14-15(7-11)23-10-22-14)19-20-21(13)9-12-3-1-2-6-18-12/h1-7H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEMGOSIICPXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N(N=N3)CC4=CC=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the triazole ring through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions .
Chemical Reactions Analysis
4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with metal ions, which can modulate the activity of metalloenzymes. Additionally, the pyridylmethyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on molecular features, synthesis, and reported activities:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Functional Groups The target compound’s triazole core distinguishes it from pyrazoles () and thiazolo-pyrimidines (). Carbonitrile groups are prevalent across analogs (e.g., compounds 11a/b ), suggesting a shared role in enhancing dipole interactions or metabolic stability.
DMAP-mediated reactions () and hydrazine-based pathways () are common in related heterocycles.
Biological Activity
- Pyrazole derivatives with benzo[d]1,3-dioxole groups () exhibit anticonvulsant activity, highlighting the pharmacophore’s relevance in central nervous system targeting. The target compound’s pyridylmethyl group may offer distinct binding properties, though bioactivity data are lacking.
Physical Properties
- Melting points for carbonitrile-containing analogs range widely (e.g., 213–269°C in ), likely influenced by crystallinity and substituent bulk. The target compound’s pyridylmethyl group may reduce melting points compared to sulfonyl or tert-butyl analogs.
Biological Activity
4-Benzo[d]1,3-dioxolen-5-yl-1-(2-pyridylmethyl)-1,2,3-triazole-5-carbonitrile is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C14H12N4O2
- Molecular Weight : 272.27 g/mol
The structure consists of a benzo[d]dioxole moiety linked to a triazole ring via a pyridylmethyl group. This unique combination of functional groups is believed to contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has significant antibacterial and antifungal properties. In vitro tests have shown effectiveness against various strains of bacteria and fungi.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Results from MTT assays indicate that it inhibits cell proliferation in several cancer types, including breast and colon cancer.
- Neuroprotective Effects : There is emerging evidence suggesting that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
The biological activity of 4-benzodioxolen is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism, which is critical for the survival of pathogens and cancer cells.
- Interaction with DNA : Studies have indicated that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signal Transduction Pathways : It may influence various signaling pathways related to cell growth and apoptosis.
Antimicrobial Studies
A series of studies were conducted to evaluate the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate that 4-benzodioxolen exhibits promising antimicrobial activity, particularly against E. coli.
Anticancer Studies
In vitro cytotoxicity was assessed using human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The IC50 values suggest that the compound has substantial potential as an anticancer agent.
Neuroprotective Studies
Neuroprotective effects were evaluated using an oxidative stress model in neuronal cells. The compound significantly reduced cell death induced by hydrogen peroxide exposure.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced anticancer activity when modified at specific positions on the triazole ring.
- Case Study on Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy reported that the compound's derivatives exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
